Girard's Reagent P-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoguanidine sulfate is a chemical compound with the formula (CH₆N₄)₂·H₂SO₄. It is known for its pharmacological properties and is used as a starting material for the synthesis of various drugs and enzyme inhibitors . The compound is structurally related to guanidine and hydrazine, making it a versatile agent in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoguanidine sulfate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with cyanamide, followed by the addition of ammonium bicarbonate and carbon dioxide gas . The reaction conditions typically involve heating the mixture to around 80°C and maintaining the temperature for several hours to ensure complete reaction .
Another method involves the reduction of nitroguanidine with zinc dust in the presence of acetic acid, followed by the addition of ammonium chloride and sodium bicarbonate . This method requires careful temperature control and the use of an ice bath to maintain the reaction temperature between 5°C and 15°C .
Industrial Production Methods: Industrial production of aminoguanidine sulfate often involves similar synthetic routes but on a larger scale. The use of hydrazine hydrate and cyanamide is common, with the reaction being carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Aminoguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form stable complexes with metal ions and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition .
Common Reagents and Conditions: Common reagents used in reactions with aminoguanidine sulfate include copper sulfate, sodium ascorbate, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving aminoguanidine sulfate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, aminoguanidine sulfate can form advanced glycation end products, while in reduction reactions, it can form various hydrazine derivatives .
Scientific Research Applications
Aminoguanidine sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds, including amidinohydrazone-type drugs . In biology and medicine, it is known for its ability to inhibit the formation of advanced glycation end products and nitric oxide synthase, making it a valuable tool in the study of diabetes and cardiovascular diseases .
In industry, aminoguanidine sulfate is used in the production of explosives and as a stabilizer for certain chemical reactions . It is also used in the preparation of bioactive compounds for anticancer and antiviral research .
Mechanism of Action
The mechanism of action of aminoguanidine sulfate involves its ability to inhibit the formation of advanced glycation end products and nitric oxide synthase . It binds to reactive carbonyl groups, preventing the formation of harmful glycation products. Additionally, it inhibits the activity of nitric oxide synthase, reducing the production of nitric oxide and its associated inflammatory effects .
Comparison with Similar Compounds
Aminoguanidine sulfate is similar to other guanidine and hydrazine derivatives, such as dicyandiamide and biguanides . it is unique in its ability to inhibit both advanced glycation end products and nitric oxide synthase, making it a valuable compound in the study of diabetes and cardiovascular diseases .
List of Similar Compounds:- Dicyandiamide
- Biguanides
- Guanidine pyrazolones
- Methyl biguanidylthion
- 2-Guanidinebenzoimidazole
Aminoguanidine sulfate stands out due to its dual inhibitory action and its versatility in various chemical and biological applications.
Biological Activity
Girard's Reagent P-d5 is a cationic hydrazine derivative widely recognized for its significant role in biochemical applications, particularly in the derivatization and quantification of various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and applications in research, supported by data tables and relevant case studies.
Target of Action
this compound primarily targets carbonyl compounds, including glycans, oxysterols, and 5-methylcytosine derivatives. Its primary function is to form water-soluble hydrazones through a reaction with these carbonyl groups, enhancing their detection and quantification in biological samples.
Mode of Action
The reagent interacts with carbonyl-containing biomolecules, facilitating their analysis via mass spectrometry. This interaction is crucial for the separation and quantification processes in glycomics and lipidomics.
Biochemical Pathways
This compound influences several biochemical pathways:
- Carbohydrate Metabolism: It aids in the quantification of glycans, impacting carbohydrate metabolism significantly.
- Lipid Biochemistry: The reagent is utilized to quantify oxysterols, which are important signaling molecules involved in various cellular processes.
- Epigenetic Processes: It plays a role in analyzing 5-methylcytosine derivatives, contributing to the understanding of gene expression regulation.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is soluble in DMSO and PBS, which allows for flexible application in various experimental settings. The compound demonstrates stability under recommended storage conditions (typically at -20°C), ensuring its integrity over time.
Cellular Effects
The interaction of this compound with biomolecules can alter cellular functions by modifying glycosylation patterns and affecting signaling pathways. For instance, changes in oxysterol levels can influence cell signaling and metabolism.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses: Generally well-tolerated with minimal toxicity.
- High Doses: Potential adverse effects include toxicity and alterations in cellular functions.
Data Table: Summary of Biological Activity
Biological Activity | Description |
---|---|
Target Compounds | Glycans, oxysterols, 5-methylcytosine derivatives |
Mechanism | Formation of water-soluble hydrazones |
Biochemical Pathways Impacted | Carbohydrate metabolism, lipid biochemistry, epigenetic processes |
Solubility | Soluble in DMSO (1 mg/ml) and PBS (10 mg/ml) |
Stability | Stable at -20°C for several years |
Case Studies
-
Quantification of Glycans:
In a study utilizing this compound for glycan analysis via mass spectrometry, researchers demonstrated enhanced sensitivity and specificity compared to traditional methods. The derivatization allowed for clearer separation of glycan structures, leading to more accurate quantification results . -
On-Tissue Derivatization:
An innovative approach using this compound for on-tissue derivatization was explored. This method improved the detection of N-glycans directly from tissue samples, showcasing the reagent’s versatility in complex biological matrices . -
Metabolomic Studies:
In metabolomic research, this compound was employed as an internal standard for quantifying metabolites in biological samples. Its deuterated form provided enhanced accuracy in analyses involving low-abundance metabolites .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-GWVWGMRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.